
3-chloro-N-(3-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(3-ethoxyphenyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CEPC, and has been found to possess several interesting properties that make it a valuable tool in various research fields.
Wirkmechanismus
CEPC acts as a selective antagonist for the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, thereby blocking the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects:
CEPC has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in certain types of cancer cells. CEPC has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CEPC in lab experiments is its high selectivity for the serotonin 5-HT7 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using CEPC is its relatively low potency compared to other ligands for the serotonin 5-HT7 receptor.
Zukünftige Richtungen
There are several future directions for the study of CEPC. One potential area of research is the development of more potent analogs of CEPC that can be used as more effective ligands for the serotonin 5-HT7 receptor. Another area of research is the study of the role of the serotonin 5-HT7 receptor in various diseases, such as cancer and inflammatory disorders, and the potential therapeutic applications of CEPC in these conditions. Additionally, the development of fluorescent probes based on CEPC for the detection of GPCR activation is an area of ongoing research.
Synthesemethoden
The synthesis of CEPC involves the reaction of 3-ethoxyaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure CEPC.
Wissenschaftliche Forschungsanwendungen
CEPC has been found to have several applications in scientific research. It has been used as a ligand in the study of G protein-coupled receptors (GPCRs) and has been found to have a high affinity for the serotonin 5-HT7 receptor. CEPC has also been used in the development of fluorescent probes for the detection of GPCR activation.
Eigenschaften
Molekularformel |
C15H14ClNO2 |
|---|---|
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
3-chloro-N-(3-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-2-19-14-8-4-7-13(10-14)17-15(18)11-5-3-6-12(16)9-11/h3-10H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
UOCRWFHQRVSQAA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



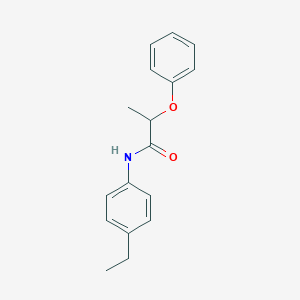

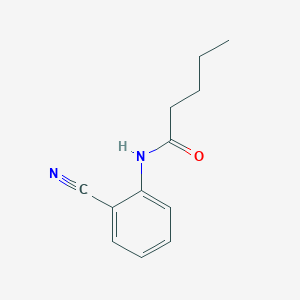

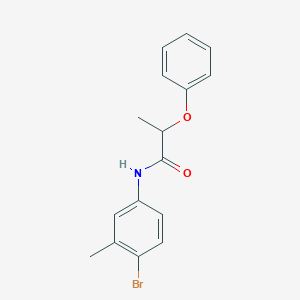

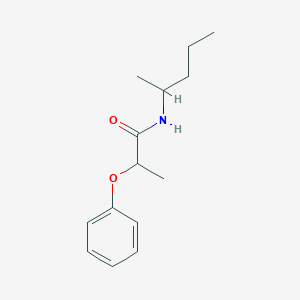
![Ethyl 3-[(2,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B290855.png)
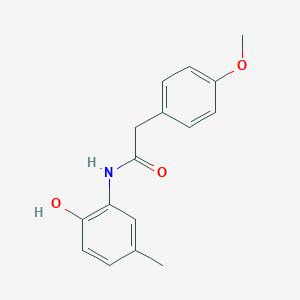
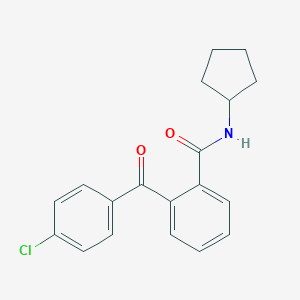
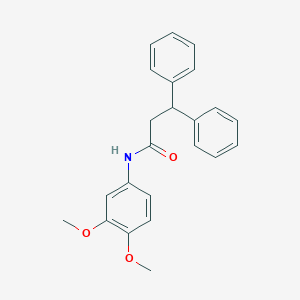
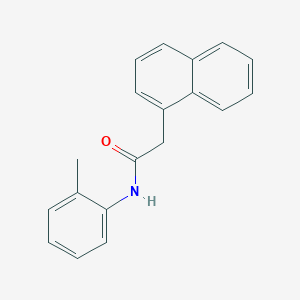

![Dimethyl 5-[(2-ethylbutanoyl)amino]isophthalate](/img/structure/B290866.png)